![molecular formula C9H10OS B1281824 1-Phenyl-2-sulfanylpropan-1-one CAS No. 13792-77-3](/img/structure/B1281824.png)
1-Phenyl-2-sulfanylpropan-1-one
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Overview
Description
“1-Phenyl-2-sulfanylpropan-1-one” is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 . It is also known as Phenyl-2-Propanone Thio- Analog (P2PT). This compound is part of American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-sulfanylpropan-1-one” is represented by the formula C9H10OS . The InChI Key for this compound is QYIGYCAYMJIXQH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-Phenyl-2-sulfanylpropan-1-one” is a liquid at room temperature . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not specified in the available resources .
Scientific Research Applications
Synthesis of (S)-1-Phenyl-2-Propanol
1-Phenyl-2-sulfanylpropan-1-one can be used in the synthesis of (S)-1-Phenyl-2-Propanol, a useful pharmaceutical intermediate . This process involves bioreduction of 1-phenyl-2-propanone with growing cells of Rhodococcus erythropolis and Bacillus subtilis . The product is obtained in high concentration and enantiomeric excess, indicating the potential for industrial application .
Enantioselective Oxidoreduction
The compound may be involved in enantioselective oxidoreduction, a key reaction in the asymmetric synthesis of enantiopure compounds . These compounds are useful synthetic intermediates for pharmaceuticals, flavors, and agrochemicals .
Biocatalysis
1-Phenyl-2-sulfanylpropan-1-one could potentially be used in biocatalysis, providing a green and highly selective alternative to chemical catalysis for enantioselective oxidoreduction .
High-throughput Screening
The compound may be useful in high-throughput screening/detection systems, which provide a method for the quick identification of microorganisms containing suitable enzymes for desired reductions .
Cofactor Regeneration and Recycling
The compound could potentially be used in processes involving cofactor regeneration and recycling, which can increase productivity in biotransformations .
Research and Development
As a chemical compound, 1-Phenyl-2-sulfanylpropan-1-one can be used in various research and development applications. It can serve as a starting material or intermediate in the synthesis of other compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-2-sulfanylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGYCAYMJIXQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498974 |
Source
|
Record name | 1-Phenyl-2-sulfanylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-sulfanylpropan-1-one | |
CAS RN |
13792-77-3 |
Source
|
Record name | 1-Phenyl-2-sulfanylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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